Methylnaphthidate Hydrochloride is categorized under stimulant drugs and is known by its Chemical Abstracts Service number 219915-69-2. Its molecular formula is with a molecular weight of approximately 319.83 g/mol . The compound is classified as a piperidine derivative, which enhances its pharmacological activity compared to other stimulants.
The synthesis of Methylnaphthidate Hydrochloride typically involves several key steps:
Methylnaphthidate Hydrochloride undergoes various chemical reactions, including:
These reactions are significant for modifying the compound for specific research applications or therapeutic uses.
Methylnaphthidate Hydrochloride functions primarily as a dopamine reuptake inhibitor. Its mechanism involves:
Research indicates that low doses can selectively activate neurotransmission pathways, potentially improving cognitive functions while minimizing side effects.
Methylnaphthidate Hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for handling and application in laboratory settings.
Methylnaphthidate Hydrochloride has several applications in scientific research:
The ongoing research into Methylnaphthidate Hydrochloride highlights its significance in pharmacology and neuroscience, providing insights into treatment strategies for various neurological conditions.
Methylphenidate hydrochloride’s systematic name is methyl phenyl(piperidin-2-yl)acetate hydrochloride. This reflects its core structure: a piperidine ring linked to a phenylacetate group via an alpha carbon, esterified with methanol. The hydrochloride salt form enhances stability and water solubility (>100 mg/mL at 20°C) [8]. Key identifiers include:
Table 1: Synonyms and Trade Names of Methylphenidate Hydrochloride
Chemical Synonyms | Trade Names | Manufacturers |
---|---|---|
α-Phenyl-2-piperidineacetic acid methyl ester hydrochloride | Ritalin® | Novartis |
Methyl phenidylacetate hydrochloride | Concerta® | Janssen Pharmaceuticals |
Methylphenidate HCl | Daytrana® | Noven Pharmaceuticals |
Methyl phenidate hydrochloride | Focalin® | Novartis |
Ritalin hydrochloride | Metadate® CD | UCB/Kremers Urban |
The compound’s stereochemistry is critical: commercial formulations primarily contain the pharmacologically active d-threo-enantiomer, though early versions used racemic mixtures. The d-enantiomer exhibits 5–38-fold greater affinity for dopamine transporters than the l-form, underpinning its clinical efficacy [1] [5].
The synthesis of methylphenidate was first reported in 1944 by chemist Leandro Panizzon, who sought novel stimulants for Ciba (now Novartis). Patented in 1954, the compound was initially marketed as Ritalin—named after Panizzon’s wife, Marguerite ("Rita"), who used it during tennis matches for its performance-enhancing effects. Early indications (1957) included chronic fatigue, depression, and narcolepsy, but not ADHD [7] [9].
Key milestones in its development include:
Table 2: Key Historical Events in Methylphenidate Development
Year | Event | Significance |
---|---|---|
1944 | Panizzon synthesizes methylphenidate at Ciba | First chemical creation of the compound |
1954 | Ciba patents methylphenidate | Commercial protection secured |
1955 | Ritalin® launched for psychiatric disorders | Initial clinical application |
1963 | Conners’ study on methylphenidate in children | Established behavioral benefits in ADHD |
2000 | Concerta® (OROS® technology) approved | Pioneered 12-hour duration with once-daily dosing |
2006 | Daytrana® patch approved | First non-oral ADHD stimulant; enabled dose titration via wear time |
Methylphenidate hydrochloride is classified as a Schedule II controlled substance in the United States under the Controlled Substances Act, indicating a "high potential for abuse" and "severe psychological or physical dependence" [8]. Globally, it falls under similar restrictions:
Regulatory scrutiny extends to bioequivalence standards for generics. In 2014, the FDA revoked therapeutic equivalence (TE) ratings for Mallinckrodt and Kudco’s generic Concerta® tablets after studies showed slower drug release (7–12 hours post-dose) compared to the reference product. Products were downgraded from AB (therapeutically equivalent) to BX (insufficient evidence of equivalence), restricting automatic pharmacy substitution [6].
The World Health Organization (WHO) has debated methylphenidate’s inclusion in the Essential Medicines List (EML). Rejections in 2019 and 2021 cited efficacy and safety uncertainties, though the 2023 Mental Health Gap Action Programme recommended it for ADHD in children ≥6 years [1]. In 2024, the American Academy of Pediatrics and European Society for Child and Adolescent Psychiatry endorsed EML inclusion, reflecting ongoing reevaluation of its risk-benefit profile [1].
Table 3: Regulatory Status of Methylphenidate Formulations
Formulation Type | Regulatory Status | Key Considerations |
---|---|---|
Immediate-release (e.g., Ritalin®) | Schedule II globally; DEA production quotas limit annual manufacturing | High intranasal abuse potential due to rapid peak plasma levels (1–2 hours) |
Extended-release (e.g., Concerta®) | Schedule II; FDA requires comparative pharmacokinetic studies for generics | Generic versions must demonstrate equivalent AUC and Cmax to reference |
Transdermal (Daytrana®) | Schedule II; unique pediatric safety monitoring for skin sensitization | 50% drug remains in discarded patch, posing accidental exposure/diversion risks [5] |
Prodrug (e.g., Azstarys®) | Schedule II; lower intranasal abuse potential due to requiring enzymatic activation | Serdexmethylphenidate component delays psychoactive effects |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8